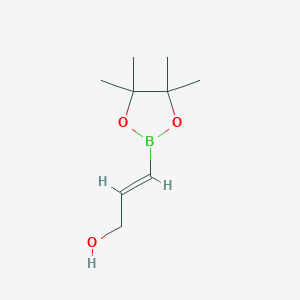

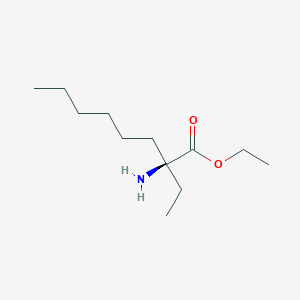

(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

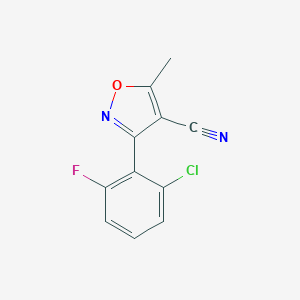

The synthesis of compounds related to (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propen-1-ol often involves multi-step substitution reactions. For instance, the synthesis of methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds entails a three-step substitution reaction. These processes are meticulously confirmed through techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry, ensuring the formation of the desired boronic acid esters with benzene rings (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated using X-ray diffraction, alongside computational methods like density functional theory (DFT). These analyses reveal the conformational stability and electronic properties of the molecules, including molecular electrostatic potential and frontier molecular orbitals, providing insights into their reactivity and interactions (Huang et al., 2021).

Chemical Reactions and Properties

The dioxaborolane moiety in these compounds plays a critical role in facilitating various chemical reactions, particularly those involving borylation and cross-coupling processes. For instance, (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propen-1-ol and its derivatives can undergo palladium-catalyzed borylation reactions with aryl bromides, leading to the formation of boronic esters which are key intermediates in organic synthesis (Takagi & Yamakawa, 2013).

科学的研究の応用

It’s worth noting that compounds with the 1,3,2-dioxaborolane moiety, like the one in your query, are often used in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds in organic synthesis . This reaction is widely used in the pharmaceutical industry and in academic research.

-

Pharmaceutical Synthesis

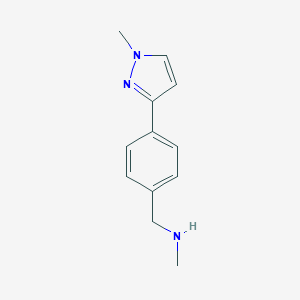

- The compound “1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine” is an example of a molecule that could be synthesized using a compound like the one you mentioned . This compound could potentially be used in the synthesis of pharmaceuticals, although specific applications would depend on the drug being synthesized.

-

Organic Chemistry Research

-

Material Science

-

Medicinal Chemistry

- The compound “1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine” is an example of a molecule that could be synthesized using a compound like the one you mentioned . This compound could potentially be used in the synthesis of pharmaceuticals, although specific applications would depend on the drug being synthesized.

-

Nucleotide Synthesis

-

Material Science

特性

IUPAC Name |

(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6,11H,7H2,1-4H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTDGBMRNFUOPQ-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-OL | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)

![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)